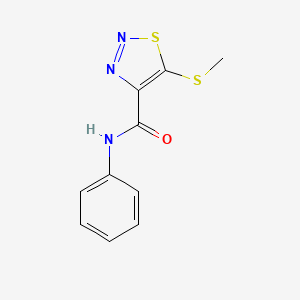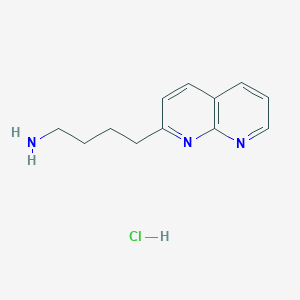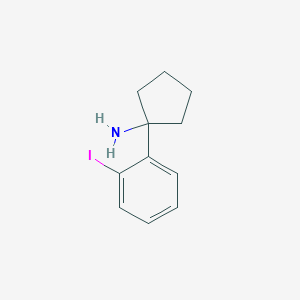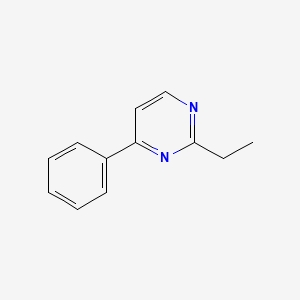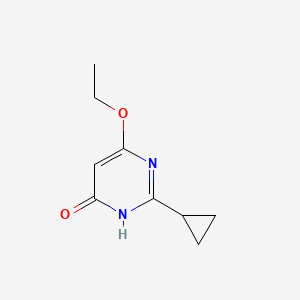
ethyl 1H-1,2,4-triazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1H-1,2,4-triazole-1-carboxylate is a heterocyclic organic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 1H-1,2,4-triazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl hydrazinecarboxylate with formamide under acidic conditions to form the triazole ring. Another method includes the cyclization of ethyl β-oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs microwave-assisted techniques to enhance reaction rates and yields. This method involves the use of toluene as a solvent and primary or secondary amines as reactants under neutral conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-1,2,4-triazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield triazole-3-carboxamides.
Substitution: N-alkylation and N-amination reactions are common, where alkyl or amino groups replace hydrogen atoms on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Triazole-3-carboxylic acids.
Reduction: Triazole-3-carboxamides.
Substitution: N-alkyl and N-amino triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to antibacterial, antifungal, and anticancer effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
Ethyl 1H-1,2,4-triazole-1-carboxylate is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:
Methyl 1H-1,2,4-triazole-3-carboxylate: Differing by the ester group, this compound has similar chemical properties but may exhibit different biological activities.
1,2,3-Triazole derivatives: These compounds have a different nitrogen arrangement in the triazole ring, leading to distinct chemical and biological properties.
1,2,4-Triazole-3-carboxamides: These derivatives are formed through reduction reactions and have applications in medicinal chemistry.
This compound stands out due to its versatility in chemical reactions and its broad range of applications in various scientific fields.
Properties
Molecular Formula |
C5H7N3O2 |
|---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
ethyl 1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-6-3-7-8/h3-4H,2H2,1H3 |
InChI Key |
QTHLPTXTWDTGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=NC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


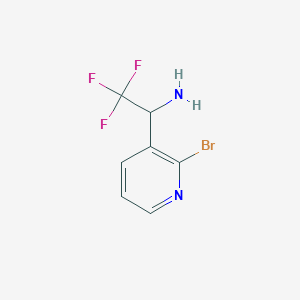
![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)
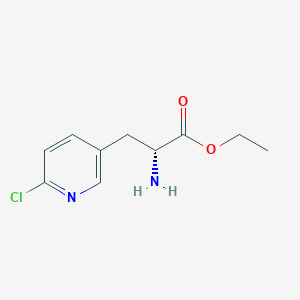
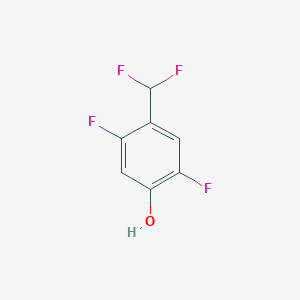
![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
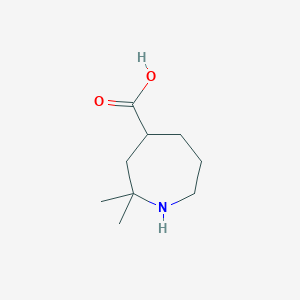
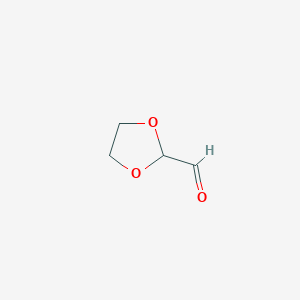
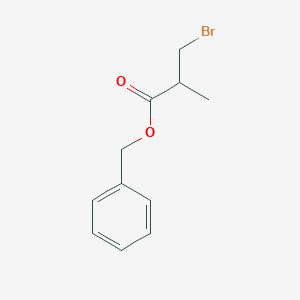
![Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
